molecular formula C5H7N3O2 B1338327 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 104497-05-4

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1338327
CAS No.: 104497-05-4
M. Wt: 141.13 g/mol
InChI Key: LBPNPBMTBNCWJS-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an ethyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. The 1,2,3-triazole moiety is known for its stability and versatility, making it a valuable scaffold in various fields of chemistry and biology.

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the activity of the target enzymes, potentially altering their function and resulting in various biological effects.

Pharmacokinetics

The synthesis of 1,2,4-triazole derivatives has been documented , which could provide insights into their potential bioavailability

Result of Action

The inhibition of ache and buche by 1,2,3-triazole derivatives could potentially lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could have various effects on cellular function, particularly in neurons.

Action Environment

It’s known that the synthesis of 1,2,4-triazole derivatives can be influenced by factors such as temperature

Biochemical Analysis

Biochemical Properties

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes and proteins. This compound is known to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, this compound can bind to various proteins, altering their conformation and function. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered gene expression and cellular metabolism . Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals . The localization of this compound to these compartments allows it to exert its effects on mitochondrial function and gene expression, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click” reaction. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, at elevated temperatures (e.g., 110°C) to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis of 1,2,3-triazoles, including this compound, can be performed using continuous flow conditions. This method employs a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the cycloaddition reaction. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives .

Scientific Research Applications

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The triazole moiety is often used in bioconjugation chemistry to link biomolecules, such as proteins and nucleic acids, for various biological studies.

    Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

    Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but with different substitution patterns and properties.

    Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative with distinct chemical behavior.

    1,2,4-Triazole-3-carboxamide: Known for its antiviral and antitumor activities.

Uniqueness: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 5 and the carboxylic acid group at position 4 allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-ethyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNPBMTBNCWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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